![molecular formula C9H11ClO3S B1468618 3-Phenoxypropane-1-sulfonyl chloride CAS No. 3384-05-2](/img/structure/B1468618.png)
3-Phenoxypropane-1-sulfonyl chloride
Overview
Description
3-Phenoxypropane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H11ClO3S and a molecular weight of 234.7 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-phenoxy-1-propanesulfonyl chloride . The InChI code for this compound is 1S/C9H11ClO3S/c10-14(11,12)8-4-7-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 234.7 .Scientific Research Applications
Catalysis and Polymerization
Magnesium complexes incorporated by sulfonate phenoxide ligands, derived from the sulfonylation of phenols including derivatives related to 3-Phenoxypropane-1-sulfonyl chloride, have shown efficiency in catalyzing the ring-opening polymerization of ε-caprolactone and trimethylene carbonate. These complexes facilitate controlled polymerization, producing polymers with expected molecular weights and narrow polydispersity indices, demonstrating the role of sulfonyl chloride derivatives in enhancing Lewis acidity for catalytic applications (Chen et al., 2010).
Conducting Polymers
Sulfonyl chloride derivatives, including those related to this compound, have been used as dopants in the synthesis of conducting polyaniline (PANI). These dopants act as plasticizing agents and enhance the electrical conductivity of PANI, enabling the production of highly conducting and flexible films suitable for electronic applications (Paul & Pillai, 2000).
Novel Synthesis Methods
Research on the oxidation of thiols and disulfides with chlorine dioxide has provided a new synthesis method for alkane- and arylsulfonyl chlorides. This method offers a simple and high-yield process for producing sulfonyl chlorides, including this compound, under mild conditions without the need for special equipment or high pressure, highlighting an efficient approach to synthesizing key intermediates in pharmaceuticals, dyes, and other chemicals (Lezina et al., 2011).
Cellulose Hydrolysis
A chlorine-doped magnetic carbonaceous solid acid, potentially utilizing derivatives of sulfonyl chlorides like this compound, has been developed as a catalyst for the hydrolysis of cellulose. This catalyst shows excellent activity and stability, offering a promising approach for converting cellulose into valuable sugars for biofuel production (Hu et al., 2016).
properties
IUPAC Name |
3-phenoxypropane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c10-14(11,12)8-4-7-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQXONXRBRPWRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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